molecular formula C24H27NO5 B2483085 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 905014-49-5

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2483085
CAS No.: 905014-49-5
M. Wt: 409.482
InChI Key: QWKILACOWHAAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Histamine Release Inhibitory Effects

Prenylated orcinol derivatives, closely related to chromenone compounds, have been isolated from medicinal plants like Rhododendron dauricum. These compounds, including daurichromenes and others, have demonstrated significant inhibitory effects on compound 48/80-induced histamine release from rat peritoneal mast cells, suggesting potential anti-inflammatory and antiallergic applications (Iwata et al., 2004).

Neutrophil Pro-Inflammatory Responses Inhibition

Derivatives of 4H-chromen-4-one, like those isolated from Aquilaria sinensis, have shown notable inhibitory activities on neutrophil pro-inflammatory responses. This includes the suppression of superoxide anion generation, indicating potential for treating inflammatory diseases (Wang et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Isoflavones derived from Belamcanda chinensis, with a core chromen-4-one structure, have been reported to possess antimicrobiotic and anti-inflammatory effects. The specific spatial arrangement of these compounds contributes to their biological activity (Liu et al., 2008).

Cytotoxic Activities

Certain chromenone and chromene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, derivatives have been found to induce apoptosis in human cancer cell lines, highlighting their potential as anticancer agents. This includes the ability to induce nuclear fragmentation, arrest cells at the G2/M stage, and induce apoptosis (Kemnitzer et al., 2004).

Antioxidant Activity

Compounds isolated from seeds and other parts of plants, sharing the chromenone or chromene backbone, often exhibit potent antioxidant activities. This includes the scavenging of free radicals and protection against oxidative stress, which is crucial for managing oxidative stress-related diseases (Ibrahim & Mohamed, 2015).

Properties

IUPAC Name

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-16-13-25(14-17(2)30-16)10-11-28-20-8-9-21-23(12-20)29-15-22(24(21)26)18-4-6-19(27-3)7-5-18/h4-9,12,15-17H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKILACOWHAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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